molecular formula C17H16N2O4 B1673235 ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Cat. No.: B1673235
M. Wt: 312.32 g/mol
InChI Key: JOPNHSIHFSZJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HFI-142 is a chemical compound known for its role as an inhibitor of insulin-regulated aminopeptidase. This enzyme is involved in various physiological processes, including the regulation of glucose uptake and memory functions. HFI-142 has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of neurology and endocrinology .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HFI-142 involves several steps, starting with the preparation of the core structure, which is a chromene derivative. The key steps include:

Industrial Production Methods

Industrial production of HFI-142 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

HFI-142 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of HFI-142, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

HFI-142 has a wide range of scientific research applications, including:

    Neurology: It is studied for its potential to improve memory and cognitive functions by inhibiting insulin-regulated aminopeptidase.

    Endocrinology: HFI-142 is investigated for its role in regulating glucose uptake and insulin sensitivity.

    Pharmacology: The compound is used as a tool to study the physiological roles of insulin-regulated aminopeptidase and to develop new therapeutic agents.

    Biochemistry: HFI-142 is used in various biochemical assays to study enzyme kinetics and inhibitor binding.

Comparison with Similar Compounds

HFI-142 is unique among insulin-regulated aminopeptidase inhibitors due to its high potency and selectivity. Similar compounds include:

HFI-142 stands out due to its specific binding affinity and the ability to cross the blood-brain barrier, making it particularly useful in neurological studies .

Properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNHSIHFSZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
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ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Reactant of Route 4
ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Reactant of Route 5
ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Reactant of Route 6
ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

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